
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride
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Overview
Description
®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Research
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride has garnered attention for its potential as a pharmacological agent. Its ability to modulate enzyme activity positions it as a candidate for drug development.
- Enzyme Inhibition : Research indicates that this compound may inhibit glutathione S-transferase, an enzyme involved in detoxifying xenobiotics. This inhibition could have therapeutic implications in conditions where detoxification processes are compromised.
Neuroscience
The compound's interaction with neurotransmitter systems, particularly the glutamatergic system, suggests potential applications in neuroscience research.
- Modulation of Synaptic Transmission : Studies have shown that this compound can influence synaptic transmission, which is critical for cognitive functions such as learning and memory.
Biological Studies
The compound is also utilized in various biological studies to understand metabolic pathways and enzyme interactions.
- Metabolic Pathways : Its role in the modulation of metabolic pathways makes it valuable for research into metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
Study Focus | Findings |
---|---|
Enzyme Inhibition | Demonstrated potential to inhibit glutathione S-transferase, suggesting a role in detoxification processes. |
Neuroscience Applications | Investigated effects on the glutamatergic system; indicated potential for cognitive enhancement. |
Anticancer Activity | Preliminary studies suggest possible anticancer properties through modulation of metabolic pathways. |
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(3,4-dichlorophenyl)butanoic acid: Lacks the hydrochloride group but shares similar structural features.
4-(3,4-Dichlorophenyl)butanoic acid: Lacks the amino group but has a similar backbone.
Uniqueness
®-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chiral compound characterized by its unique molecular structure, which includes an amino group, a dichlorophenyl moiety, and a butanoic acid backbone. Its molecular formula is C₁₀H₁₂Cl₂N O₂·HCl, with a molecular weight of 284.57 g/mol. This compound has garnered attention in pharmaceutical research for its potential biological activities and therapeutic applications.
The biological activity of this compound is primarily linked to its interactions with various biological systems:
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes such as glutathione S-transferase , which plays a vital role in detoxifying xenobiotics in the body. This inhibition could have implications for drug development targeting metabolic pathways.
- Neurotransmitter Interaction : The compound has been studied for its effects on the glutamatergic system , which is crucial for cognitive functions like learning and memory. Its modulation of synaptic transmission suggests potential applications in neuroscience.
Pharmacological Effects
The pharmacological profile of this compound reveals several noteworthy effects:
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
-
Study on Enzyme Inhibition :
- A study highlighted the potential of this compound to inhibit glutathione S-transferase, indicating its role in metabolic detoxification processes.
-
Neuroscience Applications :
- Investigations into the compound's interaction with neurotransmitter systems have suggested that it could modulate synaptic transmission, making it a candidate for further research in neuropharmacology.
- Anticancer Activity :
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Amino group, dichlorophenyl moiety | Enzyme inhibition, potential neuroactivity |
5-Fluorobenzimidazole derivative | 3,5-Dichloro substitution | High anticancer activity against A549 cells |
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydroxyphenyl group | Antimicrobial activity against Gram-positive bacteria |
Properties
CAS No. |
269396-55-6 |
---|---|
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
(3R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 |
InChI Key |
MVUQWYZNNRALPX-SSDOTTSWSA-N |
SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](CC(=O)O)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl |
Origin of Product |
United States |
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